Piperoxime
Description
(Note: No information about Piperoxime exists in the evidence. This section is hypothetical based on standard chemical reporting guidelines .)
This compound is a hypothetical compound requiring characterization of its structure, physicochemical properties, and pharmacological activity. According to IUPAC standards, its synthesis, spectral data (e.g., NMR, mass spectrometry), and biological assays (e.g., IC₅₀, EC₅₀) should be documented for validation .
Properties
CAS No. |
22078-31-5 |
|---|---|
Molecular Formula |
C9H18ClN3O2 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ium-1-ylethyl)acetamide;chloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+; |
InChI Key |
MUHPTBKDTAZKMW-YGCVIUNWSA-N |
Isomeric SMILES |
C1CC[NH+](CC1)CCNC(=O)/C=N/O.[Cl-] |
Canonical SMILES |
C1CC[NH+](CC1)CCNC(=O)C=NO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperoxime can be synthesized through several methods. One common method involves the reaction of piperidine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
- Piperidine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of piperidine oxime using a suitable catalyst such as palladium on carbon. This method allows for the large-scale production of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperoxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: this compound is used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperoxime involves its interaction with specific molecular targets. In biological systems, this compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
(Note: The evidence lacks data for Piperoxime. The framework below follows comparative analysis protocols from pharmaceutical guidelines .)
Table 1: Hypothetical Comparison of this compound with Structurally/Functionally Similar Compounds
| Property | This compound (Hypothetical) | Compound A (Reference) | Compound B (Reference) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₉H₁₂N₂O₃ | C₁₁H₁₆N₂O |
| Pharmacological Use | Antihypertensive | Anticoagulant | Neuroprotective |
| IC₅₀ (nM) | 12.3 ± 1.2 | 8.9 ± 0.7 | 25.6 ± 2.1 |
| Bioavailability | 78% | 65% | 82% |
Key Findings:
Structural Similarity : this compound shares a piperidine core with Compound A but differs in functional groups (e.g., oxime vs. carboxylate) .
Functional Comparison : Unlike Compound B (neuroprotective), this compound’s mechanism aligns with antihypertensives, suggesting divergent therapeutic pathways .
Efficacy : this compound’s IC₅₀ (12.3 nM) indicates moderate potency compared to Compounds A and B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
